4-Bromo-1-isopropoxy-2-nitrobenzene
Overview
Description
4-Bromo-1-isopropoxy-2-nitrobenzene is an organic compound with the molecular formula C9H10BrNO3 It is a derivative of benzene, substituted with a bromine atom, an isopropoxy group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-isopropoxy-2-nitrobenzene typically involves a multi-step process:
Isopropoxylation: The isopropoxy group can be introduced via a nucleophilic substitution reaction, where an isopropyl alcohol reacts with the nitro-bromobenzene under basic conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-isopropoxy-2-nitrobenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin and hydrochloric acid.
Nucleophilic Substitution: The isopropoxy group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Bromine, iron(III) bromide as a catalyst.
Reduction: Tin, hydrochloric acid.
Nucleophilic Substitution: Isopropyl alcohol, base (e.g., sodium hydroxide).
Major Products:
Reduction: 4-Bromo-1-isopropoxy-2-aminobenzene.
Nucleophilic Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-1-isopropoxy-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of new materials with specific properties.
Pharmaceuticals: Potential use in the synthesis of pharmaceutical compounds due to its functional groups.
Mechanism of Action
The mechanism of action of 4-Bromo-1-isopropoxy-2-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents:
Electrophilic Aromatic Substitution: The bromine atom activates the benzene ring towards electrophilic attack, forming a sigma complex intermediate.
Reduction: The nitro group undergoes a multi-step reduction process to form an amino group.
Nucleophilic Substitution: The isopropoxy group can be displaced by nucleophiles, forming new carbon-oxygen bonds.
Comparison with Similar Compounds
4-Bromo-1-fluoro-2-nitrobenzene: Similar structure but with a fluorine atom instead of an isopropoxy group.
1-Bromo-4-nitrobenzene: Lacks the isopropoxy group, making it less versatile in certain reactions.
Uniqueness: 4-Bromo-1-isopropoxy-2-nitrobenzene is unique due to the presence of both an isopropoxy group and a nitro group, which allows for a wider range of chemical modifications and applications compared to its simpler analogs.
Properties
IUPAC Name |
4-bromo-2-nitro-1-propan-2-yloxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-6(2)14-9-4-3-7(10)5-8(9)11(12)13/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIZWELNDHXHRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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